2,5-Dimethoxypyrazine

Overview

Description

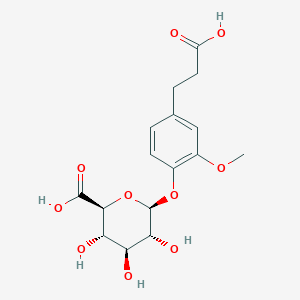

2,5-Dimethoxypyrazine (DMP) is a natural compound that is commonly found in a variety of foods and beverages, including green bell peppers, grapes, and wine. It is also used as a flavoring agent in the food industry due to its unique aroma and taste. DMP has gained attention in the scientific community due to its potential therapeutic applications and its role in the sensory perception of food and wine.

Scientific Research Applications

Uterine Hypercontraction Inhibition : Yamada et al. (1998) found that 2,5-dimethylpyrazine effectively inhibits oxytocic agent-induced uterine hypercontraction in rats. This could prevent medical accidents like uterine rupture or fetal pressure death due to contractions (Yamada, Kobayashi, Fujihara, & Ohta, 1998).

Impact on Testosterone Levels : In 1994, Yamada et al. reported that a high dose of 2,5-dimethylpyrazine decreases testosterone levels in juvenile male rats, affecting the biosynthesis of polyamines and acid phosphatase in the prostate during the growth period (Yamada, Shimizu, Komatsu, Sakata, & Ohta, 1994).

Uterine Weight Decrease : Research by Yamada, Takahashi, & Ohta (1992) suggests that 2,5-dimethylpyrazine may have a direct inhibitory action on the uterus, as indicated by a decrease in uterus weight in female rats (Yamada, Takahashi, & Ohta, 1992).

Reproductive Effects : Jemioło & Novotny (1993) observed that female mice exposed to synthetic 2,5-dimethylpyrazine experienced delayed puberty, lower reproductive success, and higher pup mortality during lactation (Jemioło & Novotny, 1993).

Genetic Apparatus Stability : Daev et al. (2009) found that female house mouse pheromone 2,5-dimethylpyrasine and similar compounds can induce mitotic aberrations in male mice, with their cytogenetic activity depending on structural peculiarities (Daev, Kazarova, Vyborova, & Dukel’skaya, 2009).

Biological Activity of Derivatives : MadhuKumarD et al. (2015) discussed that novel pyrazoline derivatives containing dimethoxy and dinitro compounds exhibit significant antioxidant, antimicrobial, and antihelmintic properties (MadhuKumarD et al., 2015).

Anti-Arthritic Potential : Shabbir et al. (2014) indicated that DHP treatment, which involves a compound related to 2,5-DMP, reduces arthritis severity, inflammation, and bone erosion in a rat model, suggesting its potential as an anti-arthritic agent (Shabbir, Shahzad, Ali, Zia-ur-Rehman, 2014).

Flavoring in Baked Food Products : Scalone et al. (2020) showed that adding whey protein hydrolysates effectively promotes the generation of 2,5-dimethylpyrazine and other aroma compounds in baked food products like bread and cookies (Scalone, Ioannidis, Lamichhane, Devlieghere, de Kimpe, Cadwallader, & De Meulenaer, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known to be used as a flavor additive and odorant in various foods and products , suggesting that its targets could be olfactory and gustatory receptors.

Action Environment

The action, efficacy, and stability of 2,5-Dimethoxypyrazine can be influenced by various environmental factors. For instance, its sensory effects can be affected by the presence of other flavors and odors. Its stability may also be influenced by factors such as temperature, pH, and exposure to light or oxygen .

Biochemical Analysis

Biochemical Properties

It has been shown that metabolic engineering strategies can be used to optimize the Escherichia coli strain for efficient synthesis of 2,5-Dimethoxypyrazine . The enzymes involved in this process include L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus .

Molecular Mechanism

It is known that it is synthesized from glucose in Escherichia coli through a series of enzymatic reactions

Metabolic Pathways

This compound is involved in a metabolic pathway in Escherichia coli, where it is synthesized from glucose . The enzymes involved in this process include L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus .

properties

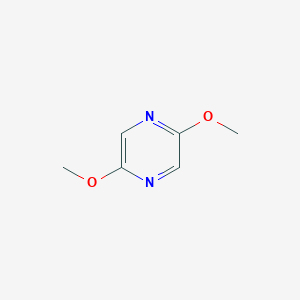

IUPAC Name |

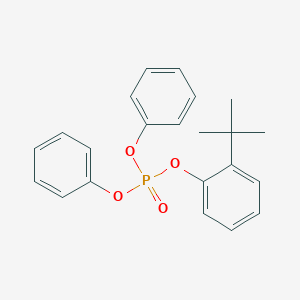

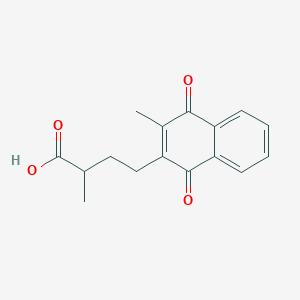

2,5-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBERXJJYPMNVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556816 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117856-61-8 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)